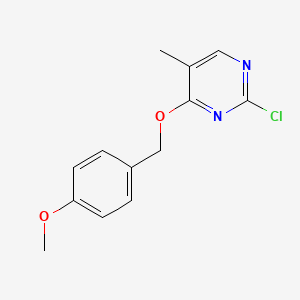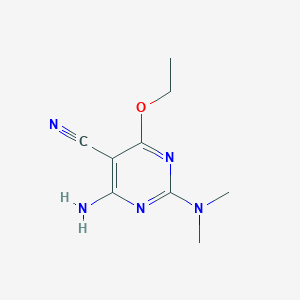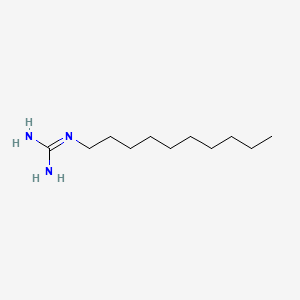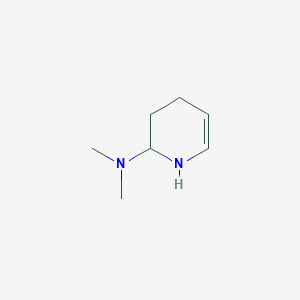
N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine is a heterocyclic organic compound that features a tetrahydropyridine ring with a dimethylamino group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For example, the reduction of N,N-dimethylpyridinium salts using sodium borohydride or lithium aluminum hydride can yield this compound . Another method involves the catalytic hydrogenation of N,N-dimethylpyridine using a palladium or platinum catalyst under high pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium or platinum catalysts.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: N,N-dimethylpyridine N-oxide.
Reduction: N,N-dimethylpiperidine.
Substitution: Various substituted tetrahydropyridines depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine involves its interaction with various molecular targets. In biological systems, it can interact with neurotransmitter receptors and enzymes, modulating their activity. The compound’s effects are mediated through its ability to cross the blood-brain barrier and influence central nervous system functions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpiperidine: A fully saturated analog with similar chemical properties but different biological activities.
N,N-Dimethylpyridine: An unsaturated analog with distinct reactivity and applications.
N-Methyl-1,2,3,4-tetrahydropyridin-2-amine: A mono-methylated analog with different pharmacological properties.
Uniqueness
N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydropyridin-2-amine |
InChI |
InChI=1S/C7H14N2/c1-9(2)7-5-3-4-6-8-7/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
STLDTLKCUWVSSP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


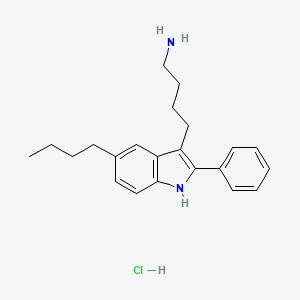
![Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride](/img/structure/B13107825.png)
![8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13107826.png)
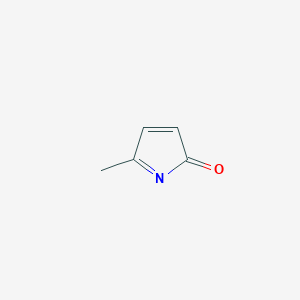
![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)

![Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate](/img/structure/B13107856.png)
